molecular formula C15H15NO2 B5331178 biphenyl-4-yl dimethylcarbamate

biphenyl-4-yl dimethylcarbamate

Cat. No.: B5331178
M. Wt: 241.28 g/mol
InChI Key: JRJSIEHIVVSJHL-UHFFFAOYSA-N
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Description

Biphenyl-4-yl dimethylcarbamate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where a dimethylcarbamate group is attached to the 4-position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl dimethylcarbamate typically involves the carbamoylation of biphenyl derivatives. One common method is the reaction of biphenyl-4-amine with dimethyl carbonate in the presence of a suitable catalyst. This reaction proceeds under mild conditions and avoids the use of hazardous reagents like phosgene . The general reaction is as follows:

[ \text{Biphenyl-4-amine} + \text{Dimethyl carbonate} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for better control over reaction conditions and improved yields. Catalysts such as iron-chrome complexes are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .

Scientific Research Applications

Biphenyl-4-yl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-4-yl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl methylcarbamate
  • Biphenyl-4-yl ethylcarbamate
  • Biphenyl-4-yl propylcarbamate

Uniqueness

Biphenyl-4-yl dimethylcarbamate is unique due to its specific structural features and reactivity. The presence of the dimethylcarbamate group at the 4-position of the biphenyl ring imparts distinct chemical and biological properties compared to other carbamate derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

IUPAC Name

(4-phenylphenyl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(17)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSIEHIVVSJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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